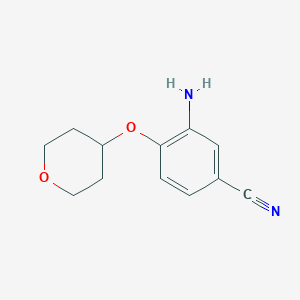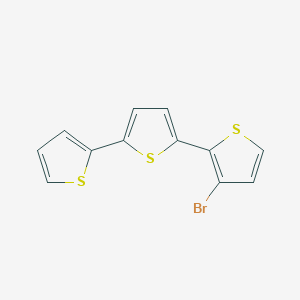
Methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate is a chemical compound belonging to the acridine family Acridines are known for their diverse biological and pharmacological properties, making them valuable in various scientific research fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate typically involves the reaction of 9-chloroacridine with appropriate reagents under controlled conditions. One common method involves the use of triethylamine and ethylchloroformate to facilitate the reaction . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate involves its interaction with molecular targets such as DNA. The compound can intercalate into the DNA double helix, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions, leading to the unwinding of the DNA helix .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-chloroacridine: A precursor in the synthesis of methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate, known for its biological activity.
Acriflavine: An acridine derivative with potent antibacterial properties.
Proflavine: Another acridine derivative used as a disinfectant and antibacterial agent.
Uniqueness
This compound stands out due to its specific structural modifications, which enhance its potential applications in medicinal chemistry and industrial processes. Its ability to intercalate into DNA and its unique reactivity profile make it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C15H14ClNO2 |
|---|---|
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate |
InChI |
InChI=1S/C15H14ClNO2/c1-19-15(18)11-7-4-6-10-13(16)9-5-2-3-8-12(9)17-14(10)11/h4,6-7H,2-3,5,8H2,1H3 |
InChI-Schlüssel |
KBWPLYGRUYCQNX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC2=C1N=C3CCCCC3=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)

![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)




![N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13050842.png)

![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)

![Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13050853.png)
![6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13050862.png)
